4-(5-Iodothiophene-3-carbonyl)piperazin-2-one
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Overview
Description
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 5-iodothiophene-3-carbonyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperazine and thiophene rings in its structure suggests it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Piperazine: The iodinated thiophene is then coupled with piperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in suitable solvents (e.g., DMF or toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring suggests it may interact with GABA receptors or other neurotransmitter systems . The thiophene ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole contain the piperazine ring and exhibit various biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine contain the thiophene ring and are used as anti-inflammatory agents and local anesthetics, respectively.
Uniqueness
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one is unique due to the combination of the piperazine and thiophene rings in its structure. This dual functionality may confer distinct biological and chemical properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H9IN2O2S |
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Molecular Weight |
336.15 g/mol |
IUPAC Name |
4-(5-iodothiophene-3-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H9IN2O2S/c10-7-3-6(5-15-7)9(14)12-2-1-11-8(13)4-12/h3,5H,1-2,4H2,(H,11,13) |
InChI Key |
HTVFNUPZDCEDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CSC(=C2)I |
Origin of Product |
United States |
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